4-Fluoroindoline-2,3-dione
Overview
Description
4-Fluoroindoline-2,3-dione, also known as 4-fluoro-1H-indole-2,3-dione, is a chemical compound with the molecular formula C8H4FNO2 and a molecular weight of 165.12 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 4-Fluoroindoline-2,3-dione is 1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) . This code provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 4-Fluoroindoline-2,3-dione are not available, fluorinated indoles in general have been noted for their reactivity, selectivity, and biological activity .Physical And Chemical Properties Analysis
4-Fluoroindoline-2,3-dione has a density of 1.477 . It is stored at room temperature and is a solid substance .Scientific Research Applications
Crystallographic Properties
- Crystal Structure Analysis: The crystal structure of compounds related to 4-Fluoroindoline-2,3-dione has been extensively studied. For instance, in a study of 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, the dihedral angle and planarity of the isoindoline-1,3-dione fragment were analyzed, revealing intermolecular hydrogen bonds forming specific chains (Vesek et al., 2012).
Chemical Synthesis and Reactions
- Synthesis of Derivatives: The compound has been used in the synthesis of various derivatives. For example, phanquinone, a derivative, has been used as a fluorescent pre-chromatographic derivatization reagent for liquid chromatographic analyses of amino acid dosage forms (Gatti et al., 2002).
- Formation of Complexes: The structure of 7-fluoroisatin–1,4-dioxane solvate was investigated, revealing how 7-fluoroisatin molecules interact with other compounds to form sheets parallel to a specific crystallographic direction (Shankland et al., 2007).
Biological and Medicinal Research
- Antibacterial and Antifungal Potency: A study on 5-fluoro-1H-indole-2,3-dione-triazoles indicated significant antibacterial and antifungal potency, suggesting potential applications in these areas (Deswal et al., 2020).
- Antituberculosis Activity: Derivatives of 5-fluoro-1H-indole-2,3-dione have shown promising results in inhibiting Mycobacterium tuberculosis, indicating potential in antituberculosis drug development (Karalı et al., 2007).
Optical and Fluorescence Studies
- Photophysical Properties: Novel derivatives of isoindoline-1,3-dione have been synthesized and characterized for their photophysical and thermal properties, demonstrating their potential in optoelectronic applications (Mane et al., 2019).
Miscellaneous Applications
- **Herbicidal Activity:** Research has explored the use of fluorine-containing indole-2,3-dione derivatives as potent herbicides. For example, certain compounds exhibited herbicidal activity comparable to commercial herbicides, indicating their potential as effective agricultural agents (Huang et al., 2005).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302 and H317 . This indicates that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
Fluorinated indoles, such as 4-Fluoroindoline-2,3-dione, have received considerable attention due to the influence of fluorine on reactivity, selectivity, and biological activity . Future research may focus on the development of novel fluorinated indole derivatives and their potential applications .
properties
IUPAC Name |
4-fluoro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPIFURSDLGPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567952 | |
Record name | 4-Fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoroindoline-2,3-dione | |
CAS RN |
346-34-9 | |
Record name | 4-Fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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